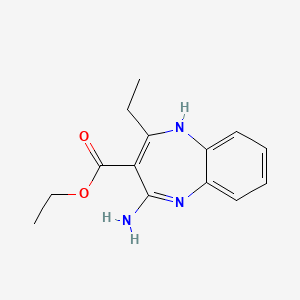

ethyl 4-amino-2-ethyl-1H-1,5-benzodiazepine-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 4-amino-2-ethyl-1H-1,5-benzodiazepine-3-carboxylate is a derivative of benzodiazepine . Benzodiazepines are widely used as pharmaceuticals with a broad spectrum of biological activity, making them one of the most important and well-studied classes of compounds in the field of medicinal chemistry .

Synthesis Analysis

In an attempt to synthesize new derivatives of imidazo [1,5- a ] [1,5]benzodiazepine-3-carboxylic acid esters by activation of the amide group of the heterocycle to iminophosphate and its cyclocondensation with ethyl isocyanoacetate, unexpected 5-substituted ethyl oxazole-4-carboxylates were obtained as the main products . The structures of the novel oxazole derivatives were confirmed by IR, 1 H, 13 C, and 31 P NMR, and mass spectra, and the reaction course was rationalized using computational molecular modeling techniques .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of ethyl 4-amino-2-ethyl-1H-1,5-benzodiazepine-3-carboxylate involve the activation of the amide group of the heterocycle to iminophosphate and its cyclocondensation with ethyl isocyanoacetate .Aplicaciones Científicas De Investigación

Ring Transformation in Benzodiazepine Derivatives

A study by (Aotsuka et al., 1991) explores the ring contraction of ethyl 4-amino-1H-1,5-benzodiazepine-3-carboxylate into benzimidazole derivatives. This transformation is significant for understanding the chemical properties and potential applications of this compound in various fields, including pharmaceuticals and organic chemistry.

Derivatives of 1,5-Benzodiazepines

Research conducted by (Nawojski et al., 1988) synthesized derivatives of ethyl ester of 4-methyl-1H-tetrahydro-1,5-benzodiazepine-2-carboxylic acid. These derivatives showed various biological activities, indicating the potential of ethyl 4-amino-2-ethyl-1H-1,5-benzodiazepine-3-carboxylate in medicinal chemistry.

Hydrolysis and Derivative Formation

The study by (Okamoto & Ueda, 1975) discusses the hydrolysis of 4-amino-1H-1,5-benzodiazepine-3-carbonitrile, leading to various benzodiazepine derivatives, including ethyl 4-amino-1H-1,5-benzodiazepine-3-carboxylate. This research provides insights into the chemical behavior and potential applications of this compound in synthesizing a range of benzodiazepine-based chemicals.

Synthesis of Heteroarene-fused Benzodiazepines

In a study by (Chakrabarti et al., 1978), the synthesis of thieno-benzodiazepinone ring systems involved the use of ethyl 4-amino-1H-1,5-benzodiazepine-3-carboxylate derivatives. This highlights the compound's role in the creation of complex heteroarene structures, which are important in pharmaceutical research.

One-Pot Synthesis of Benzodiazepine Derivatives

Research by (Li & Wang, 2014) presents a one-pot, three-component synthesis method for benzodiazepine derivatives using ethyl 4-amino-1H-1,5-benzodiazepine-3-carboxylate. This study demonstrates an efficient and environmentally friendly approach to synthesizing these compounds.

Synthesis and Biological Activity of Calcium Channel Blockers

The work by (Atwal et al., 1987) involves synthesizing calcium channel blockers using benzodiazepine derivatives, including ethyl 4-amino-1H-1,5-benzodiazepine-3-carboxylate. This research is crucial for developing new therapeutic agents targeting calcium channels.

Propiedades

IUPAC Name |

ethyl 4-amino-2-ethyl-1H-1,5-benzodiazepine-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O2/c1-3-9-12(14(18)19-4-2)13(15)17-11-8-6-5-7-10(11)16-9/h5-8,16H,3-4H2,1-2H3,(H2,15,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLGNTUAPLIKPML-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=NC2=CC=CC=C2N1)N)C(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601331515 |

Source

|

| Record name | ethyl 4-amino-2-ethyl-1H-1,5-benzodiazepine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601331515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

14.3 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24827944 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

ethyl 4-amino-2-ethyl-1H-1,5-benzodiazepine-3-carboxylate | |

CAS RN |

726153-48-6 |

Source

|

| Record name | ethyl 4-amino-2-ethyl-1H-1,5-benzodiazepine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601331515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-butylphenyl)-2-((6,8-dimethyl-5,7-dioxo-2-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2389634.png)

![(3As,6aR)-3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[3,4-d][1,2]thiazole 1,1-dioxide](/img/structure/B2389638.png)

![3-{[(3,4-dimethylphenyl)(methyl)amino]sulfonyl}-N-(4-fluorophenyl)-4-phenylthiophene-2-carboxamide](/img/structure/B2389642.png)

![1,7-dibutyl-3,4,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2389643.png)

![2-(2,4-dichlorophenoxy)-N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B2389646.png)

![Prop-2-enyl 5-(4-chlorophenyl)-1,3,7-trimethyl-2,4-dioxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2389649.png)